N-Boc-(R)-(+)-2-amino-1-butanol is a chiral amino alcohol protected with a tert-butoxycarbonyl (Boc) group. This structure makes it a valuable intermediate in multi-step organic synthesis, particularly where precise control of stereochemistry is required. The Boc group provides stability under various reaction conditions while allowing for selective deprotection, and the defined (R)-stereocenter at the C2 position is critical for directing the stereochemical outcome of subsequent reactions, making it a key precursor for chiral auxiliaries, ligands, and complex pharmaceutical intermediates. [REFS-1, REFS-2]
Substituting N-Boc-(R)-(+)-2-amino-1-butanol with its (S)-enantiomer, the racemic mixture, or the unprotected (R)-2-amino-1-butanol can lead to critical failures in synthesis. Using the incorrect enantiomer will result in the formation of the wrong diastereomer or enantiomer of the target molecule, rendering the product therapeutically inactive or requiring costly and difficult purification. Employing a racemic mixture introduces an equimolar mix of stereoisomers that complicates purification and significantly reduces the yield of the desired product. The unprotected amino alcohol is unsuitable for reactions where the amine or hydroxyl group must be selectively manipulated, as the Boc group is essential for directing reactivity and preventing unwanted side reactions. [1] Therefore, for any stereoselective synthesis, the specific procurement of the high-purity (R)-enantiomer is a mandatory process control parameter.
N-Boc-(R)-(+)-2-amino-1-butanol is a direct precursor to chiral 2-oxazolidinones, which are valuable intermediates and chiral auxiliaries. A study demonstrated a method for stereoselective synthesis where N-Boc-β-amino alcohols are converted to their O-tosylates and undergo SN2 cyclization. The stereochemical integrity of the (R)-center is critical, as it dictates the final stereochemistry of the resulting oxazolidinone ring, a transformation that would yield the opposite enantiomer if the (S)-amino alcohol were used. [1]
| Evidence Dimension | Stereochemical Outcome of Cyclization |
| Target Compound Data | Forms (R)-configured oxazolidinone derivatives via SN2 cyclization with inversion at the hydroxyl-bearing carbon. |
| Comparator Or Baseline | N-Boc-(S)-(-)-2-amino-1-butanol: Would produce the corresponding (S)-configured oxazolidinone. |
| Quantified Difference | Qualitative but absolute: Leads to the opposite, often undesired, enantiomeric product series. |
| Conditions | O-tosylation followed by base-mediated intramolecular SN2 cyclization. |
Procuring the correct (R)-enantiomer is essential for accessing the desired enantiomeric series of chiral oxazolidinone-based drugs and auxiliaries.
In the reduction of complex keto esters, the N-Boc amino alcohol moiety derived from precursors like N-Boc-(R)-(+)-2-amino-1-butanol can direct the stereochemical outcome. A study on a delta-amino gamma-keto ester showed that using a chelation-controlled reducing agent, LiAlH(O-t-Bu)3, resulted in a high diastereomeric ratio of >95:5 for the anti-alcohol product. [1] The fixed (S)-stereocenter in the study's substrate (analogous to the (R)-center in the title compound) is solely responsible for this high level of stereocontrol. Using a non-chiral or racemic precursor would fail to produce a single diastereomer, leading to a mixture.
| Evidence Dimension | Diastereomeric Ratio (anti:syn) |
| Target Compound Data | >95:5 (favoring anti-product under chelation control) |
| Comparator Or Baseline | A non-chiral precursor: Would yield a 1:1 racemic mixture of the new stereocenter, failing to produce a single diastereomer. |
| Quantified Difference | At least a 19-fold improvement in diastereoselectivity over a non-stereodirecting group. |
| Conditions | Reduction with LiAlH(O-t-Bu)3 in EtOH at -78 °C. |
This demonstrates the compound's utility as a chiral building block that directly controls the formation of new stereocenters, avoiding complex separation of diastereomers and maximizing yield.
This compound is the right choice for multi-step syntheses targeting (4R)-substituted 2-oxazolidinones. Its defined stereocenter ensures the stereospecific formation of the heterocyclic core, which is a common structural motif in pharmaceuticals and a widely used chiral auxiliary for controlling subsequent asymmetric transformations. [1]
Ideal for synthetic routes where a chiral N-Boc amino alcohol is needed to direct the stereoselective reduction of a nearby carbonyl group. Its ability to facilitate chelation control allows for the predictable and high-yield formation of a specific diastereomer, streamlining the synthesis of complex, multi-center drug candidates. [2]
Serves as a foundational chiral building block for the synthesis of more complex ligands used in asymmetric catalysis. The amino alcohol functionality provides two distinct points for modification, allowing for the construction of bidentate ligands where the (R)-stereocenter is crucial for inducing high enantioselectivity in metal-catalyzed reactions.
Corrosive;Acute Toxic